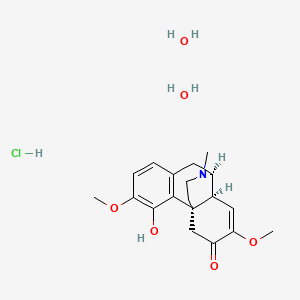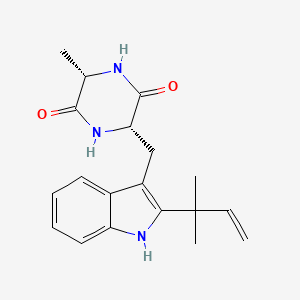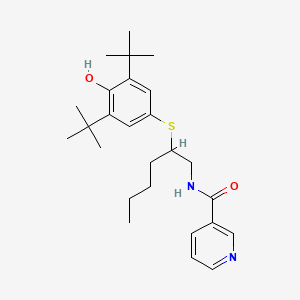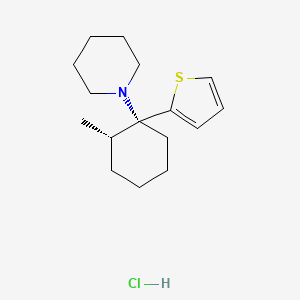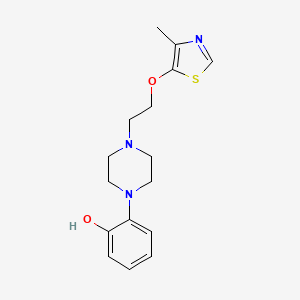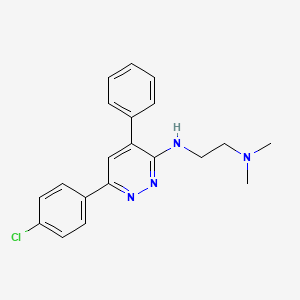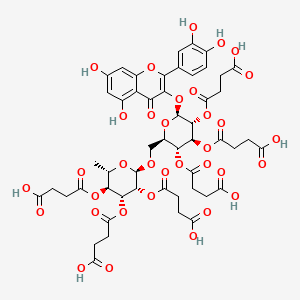
Sodium;formaldehyde;4-methylbenzenesulfonate;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol is a complex chemical compound that belongs to the class of aromatic sulfonic acids. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a polymer formed by the reaction of benzenesulfonic acid, 4-methyl-, sodium salt with formaldehyde and phenol, resulting in a robust and versatile material.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol involves the following steps:
Sulfonation of Toluene: Toluene is sulfonated using concentrated sulfuric acid to produce benzenesulfonic acid, 4-methyl-.
Neutralization: The benzenesulfonic acid, 4-methyl- is then neutralized with sodium hydroxide to form the sodium salt.
Polymerization: The sodium salt of benzenesulfonic acid, 4-methyl- is polymerized with formaldehyde and phenol under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and neutralization processes, followed by polymerization in reactors designed to handle high temperatures and pressures. The final product is then subjected to post-treatment steps such as washing, drying, and grinding to obtain the desired form .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Polymerization: The compound can further polymerize with other monomers to form copolymers with unique properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated derivatives.
Oxidation: Produces sulfone or sulfoxide derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with other molecules, enhancing its binding affinity and reactivity. The polymer structure allows for multiple points of interaction, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but lacks the polymeric structure.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst in organic synthesis.
Phenol-formaldehyde resin: A polymer formed from phenol and formaldehyde, used in similar industrial applications but without the sulfonic acid functionality.
Uniqueness
Benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol is unique due to its combination of sulfonic acid functionality and polymeric structure. This combination imparts enhanced chemical stability, reactivity, and versatility, making it suitable for a wide range of applications .
Properties
CAS No. |
64653-78-7 |
|---|---|
Molecular Formula |
C14H15NaO5S |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
sodium;formaldehyde;4-methylbenzenesulfonate;phenol |
InChI |
InChI=1S/C7H8O3S.C6H6O.CH2O.Na/c1-6-2-4-7(5-3-6)11(8,9)10;7-6-4-2-1-3-5-6;1-2;/h2-5H,1H3,(H,8,9,10);1-5,7H;1H2;/q;;;+1/p-1 |
InChI Key |
BNOZVMMFHJOXKM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C=O.C1=CC=C(C=C1)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




